molecular formula C33H44N2O17S B14764506 Paulomycin B CAS No. 81988-76-3

Paulomycin B

Cat. No.: B14764506
CAS No.: 81988-76-3
M. Wt: 772.8 g/mol
InChI Key: MXSSKXQZXUFIJA-HDAXSHDCSA-N
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Scientific Research Applications

Paulomycin B is an antibiotic that belongs to the paulomycin family of glycosylated compounds, which feature a paulic acid moiety . Research indicates that paulomycins, including this compound, have pharmacological interest due to their antibiotic activities .

Antibacterial Activity:

  • This compound has potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • It has demonstrated therapeutic potential in treating gonococcal and Chlamydia infections .
  • This compound exhibits activity against E. coli and methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity:

  • This compound was tested against pathogenic strains P. aeruginosa PAO1, Acinetobacter baumannii MB5973, Escherichia coli MB5746 and MB2884, K. pneumoniae ATCC700603, methicillin-resistant Staphylococcus aureus MB5393, Aspergillus fumigatus ATCC46645, and Candida albicans ATCC64124 .

Cytotoxic Activity:

  • This compound did not display any cytotoxic activity against human breast adenocarcinoma, pancreatic adenocarcinoma, and hepatocellular carcinoma cell lines when tested in parallel .

Biosynthesis and Production:

  • Paulomycins are produced by Streptomyces strains .
  • The biosynthetic pathway of paulomycins is under active research, with no chemical synthesis reported .
  • Production of paulomenol B and A were 6- and 4-fold higher in the mutant compared to the wild-type strain, while production of this compound .
  • S. paulus produces paulomycins as a family of compounds that include paulomycin A, A2, B, C, D, E, and F , O-demethylpaulomycins A and B, paulomenol A and B, hydrogen sulfide adducts of paulomycin A and B , antibiotics 273a 2α and 273a 2β, and paldimycin A and B, derivatives of paulomycin A and this compound containing one or two N-acetyl-l-cysteine groups, respectively .

Properties

CAS No.

81988-76-3

Molecular Formula

C33H44N2O17S

Molecular Weight

772.8 g/mol

IUPAC Name

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15-,19+,20-,21-,24+,25+,26-,28+,32+,33-/m0/s1

InChI Key

MXSSKXQZXUFIJA-HDAXSHDCSA-N

Isomeric SMILES

C/C=C(/C(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)([C@H](C)OC(=O)C(C)C)O)OC)O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Origin of Product

United States

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